

Application Notes and Protocols: 3-Ethoxy-4-methoxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethoxy-4-methoxybenzaldehyde**

Cat. No.: **B045797**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-4-methoxybenzaldehyde, a derivative of vanillin, is a versatile and valuable aromatic aldehyde in the field of organic synthesis.^[1] Its unique substitution pattern and the reactivity of the aldehyde functional group make it a crucial intermediate in the synthesis of pharmaceuticals, fragrances, and complex organic molecules.^[1] This document provides detailed application notes and experimental protocols for the use of **3-ethoxy-4-methoxybenzaldehyde** in key organic transformations, with a particular focus on its role in the synthesis of pharmaceutical agents like Apremilast.

Physicochemical Properties

3-Ethoxy-4-methoxybenzaldehyde is typically a white to yellow crystalline solid with a characteristic aromatic odor.^[2] It is soluble in common organic solvents, which facilitates its use in a wide range of reaction conditions.

Property	Value	Reference
CAS Number	1131-52-8	[3]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[3][4]
Molecular Weight	180.20 g/mol	[3][4]
Appearance	White to tan powder or crystals	
Melting Point	51-53 °C	
Boiling Point	155 °C at 10 mmHg	[2]
Synonyms	3-Ethoxy-p-anisaldehyde, O-Ethylisovanillin	[4]

Applications in Organic Synthesis

The utility of **3-ethoxy-4-methoxybenzaldehyde** stems from the reactivity of its aldehyde group, which can readily participate in a variety of carbon-carbon bond-forming reactions.

Pharmaceutical Synthesis

A significant application of **3-ethoxy-4-methoxybenzaldehyde** is as a key building block in the synthesis of pharmaceuticals.[1][2]

Apremilast Synthesis: This compound is a crucial intermediate in the industrial synthesis of Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriatic arthritis.[5] The synthesis of Apremilast often involves an initial condensation or Wittig-type reaction with **3-ethoxy-4-methoxybenzaldehyde** to construct the core structure of the molecule.[6]

Named Reactions

3-Ethoxy-4-methoxybenzaldehyde is an excellent substrate for a variety of named reactions that are fundamental in organic synthesis.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[7] **3-Ethoxy-4-methoxybenzaldehyde** can be reacted with a phosphonium ylide to

generate the corresponding substituted styrene derivative. This reaction is noted for its reliability and control over the position of the newly formed double bond.

In an Aldol condensation, an enol or enolate ion reacts with a carbonyl compound to form a β -hydroxyaldehyde or β -hydroxyketone, often followed by dehydration to give a conjugated enone.^[8] As **3-ethoxy-4-methoxybenzaldehyde** lacks α -hydrogens, it can only act as the electrophilic partner in a crossed-alcohol (or Claisen-Schmidt) condensation with another enolizable carbonyl compound, such as a ketone. This prevents self-condensation and leads to the formation of a single major product.

Synthesis of Heterocycles

The reactivity of **3-ethoxy-4-methoxybenzaldehyde** makes it a suitable starting material for the synthesis of various heterocyclic systems. For instance, it can be used in the Pictet-Spengler reaction with a β -arylethylamine to form tetrahydroisoquinolines, a common scaffold in natural products and pharmaceuticals.^[9]

Experimental Protocols

Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

This protocol describes the ethylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to produce **3-ethoxy-4-methoxybenzaldehyde**.

Workflow:

Materials:

- Isovannillin (3-hydroxy-4-methoxybenzaldehyde)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Bromoethane or Ethyl bromide
- Phase-transfer catalyst (e.g., tetrabutylammonium fluoride or benzyltriethylammonium chloride)
- Water

- Ethanol
- Chloroform (for extraction, optional)

Protocol:

- In a reaction flask, dissolve the base (e.g., 157 g of NaOH) in a suitable solvent (e.g., 1500 ml of water).[2][10]
- To the solution, add isovanillin (500 g), a phase-transfer catalyst (e.g., 120 g of tetrabutylammonium fluoride), and the ethylating agent (e.g., 537 g of bromoethane).[2]
- Stir the mixture vigorously at room temperature (25 °C) for approximately 4 hours.[2][10]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the product often precipitates as a solid. Collect the solid by suction filtration.
- Wash the solid with cold water to remove any remaining salts.
- The crude product can be further purified by recrystallization from ethanol to yield a white to off-white solid.

Comparison of Synthetic Conditions:

Base	Catalyst	Ethylating Agent	Solvent	Time (h)	Temp (°C)	Yield (%)	Purity (%)	Reference
NaOH	Tetrabutylammonium fluoride	Bromoethane	Water	4	25	96.1	99.9	[2]
NaOH	Benzyltriethylammonium chloride	Bromoethane	Water	4	25	94.8	99.9	[10]
KOH	None	Ethyl bromide	Ethanol /Water	Overnight	Reflux	93	-	

Protocol for Wittig Reaction

This is a general protocol for the olefination of **3-ethoxy-4-methoxybenzaldehyde** using a phosphonium ylide.

Materials:

- Benzyltriphenylphosphonium chloride
- **3-Ethoxy-4-methoxybenzaldehyde**
- 50% Sodium hydroxide (aq)
- Dichloromethane (DCM)

Protocol:

- In a reaction vial equipped with a stir bar, dissolve **3-ethoxy-4-methoxybenzaldehyde** (1 equivalent) in dichloromethane.
- Add benzyltriphenylphosphonium chloride (1.1 equivalents) to the solution.

- While stirring vigorously, add 50% aqueous sodium hydroxide dropwise over 5 minutes. The vigorous stirring is crucial for this phase-transfer reaction.
- Continue stirring for 30 minutes at room temperature. The reaction mixture will likely become colored.
- Monitor the reaction by TLC until the starting aldehyde is consumed.
- Dilute the reaction mixture with DCM and water. Transfer to a separatory funnel.
- Separate the layers, and extract the aqueous layer with additional DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alkene.

Protocol for Aldol Condensation (Claisen-Schmidt)

This protocol describes the base-catalyzed condensation of **3-ethoxy-4-methoxybenzaldehyde** with acetone.

Materials:

- **3-Ethoxy-4-methoxybenzaldehyde**
- Acetone
- Sodium hydroxide (NaOH)
- Ethanol
- Water

Protocol:

- Dissolve **3-ethoxy-4-methoxybenzaldehyde** (1 equivalent) in a mixture of acetone (10 equivalents) and ethanol in an Erlenmeyer flask.

- In a separate beaker, prepare a solution of NaOH (1.2 equivalents) in water.
- Slowly add the NaOH solution to the aldehyde/acetone mixture while stirring at room temperature.
- A precipitate should begin to form. Continue stirring for 30 minutes.
- After the reaction period, cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration.
- Wash the product with cold water until the filtrate is neutral.
- Allow the product to air dry. Recrystallization from an ethanol/water mixture can be performed for further purification.

Conclusion

3-Ethoxy-4-methoxybenzaldehyde is a highly valuable and versatile intermediate in modern organic synthesis. Its applications range from the construction of complex pharmaceutical molecules like Apremilast to its use in fundamental carbon-carbon bond-forming reactions such as the Wittig and Aldol condensations. The protocols provided herein offer a starting point for researchers to utilize this important building block in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]
- 6. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. magritek.com [magritek.com]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 3-Ethoxy-4-methoxybenzaldehyde in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045797#application-of-3-ethoxy-4-methoxybenzaldehyde-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com